molecular formula C14H10N2O6 B1677275 Olsalazine CAS No. 15722-48-2

Olsalazine

カタログ番号 B1677275
CAS番号: 15722-48-2
分子量: 302.24 g/mol
InChIキー: QQBDLJCYGRGAKP-FOCLMDBBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olsalazine is an anti-inflammatory medication used in the treatment of ulcerative colitis . It is sold under the brand name Dipentum . Olsalazine itself is a pro-drug of mesalazine (5-aminosalicyclic acid or 5-ASA) and is not absorbed in the small intestine .


Synthesis Analysis

Olsalazine has been intercalated into Mg–Al layered double hydroxides (LDHs) by ion exchange or coprecipitation methods to obtain olsalazine–LDH nanohybrids . The intercalation of organic anion of olsalazine into Mg–Al LDH caused the interlayer spacing of LDH to increase .


Molecular Structure Analysis

Olsalazine is a prodrug of mesalamine (5-Aminosalicylic acid; 5-ASA) with anti-inflammatory activity . Unabsorbed olsalazine passes through the gastrointestinal tract and is cleaved by azoreductases, produced by microflora in the colon, into 2 active molecules of 5-ASA .


Chemical Reactions Analysis

Olsalazine can form an intense reddish-orange, methanol-soluble product that is stable and has a maximum absorption at 570 nm when it reacts with quinalizarin in methanol .


Physical And Chemical Properties Analysis

Olsalazine is rapidly sulphated into the metabolite, olsalazine-O-sulphate, which has a long half-life .

科学的研究の応用

Biocompatible Platforms for Drug Delivery

Scientific Field

Biomedical Engineering and Pharmacology

Application Summary

Olsalazine has been utilized in the development of biocompatible metal–organic frameworks (MOFs) for drug delivery, particularly for gastrointestinal diseases. These MOFs are designed to have high surface areas and large pore apertures, facilitating the adsorption and release of therapeutic agents .

Methods of Application

The MOFs are synthesized using olsalazine as a ligand, combined with metals like Mg, Fe, Co, Ni, and Zn. The materials are characterized using techniques like X-ray diffraction and infrared spectroscopy. Drug release is tested under simulated physiological conditions .

Results and Outcomes

The Mg2(olz) framework showed an 86% weight percentage of olsalazine and successfully released multiple therapeutic components at different rates under simulated physiological conditions. The materials demonstrated low toxicity and potential for delivering drugs like phenethylamine (PEA) .

Anti-Inflammatory Applications in Gastrointestinal Diseases

Scientific Field

Gastroenterology and Pharmacology

Application Summary

Olsalazine is employed as an anti-inflammatory agent in the treatment of gastrointestinal diseases such as ulcerative colitis. It acts by inhibiting enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors .

Methods of Application

Olsalazine is administered orally, and its efficacy is evaluated through clinical trials comparing it with other drugs like sulfasalazine and mesalamine. The drug’s impact on disease remission and adverse events is statistically analyzed .

Results and Outcomes

Clinical trials have shown that olsalazine does not significantly differ from other drugs in terms of efficacy and tolerability in ulcerative colitis management. The relative risks for overall improvement and adverse events were found to be nonsignificant .

Nanohybrid Synthesis for Drug Release

Scientific Field

Nanotechnology and Pharmaceutical Sciences

Application Summary

Olsalazine has been intercalated into layered double hydroxides (LDHs) to create nanohybrids for controlled drug release. This application leverages the drug’s ability to form stable complexes with LDHs .

Methods of Application

Nanohybrids are synthesized using ion exchange or coprecipitation methods. The characterization is performed using powder X-ray diffraction and thermogravimetric analyses. In vitro drug release experiments are conducted in phosphate buffer solutions .

Results and Outcomes

The intercalation of olsalazine into LDHs resulted in increased thermal stability and controlled drug release, with slower release rates compared to non-intercalated forms .

Spectrofluorometric Detection and Quantification

Scientific Field

Analytical Chemistry

Application Summary

Olsalazine is detected and quantified using a spectrofluorometric method, which relies on the quenching effect on the fluorescence of dyes like acriflavine .

Methods of Application

The method involves the optimization of conditions for the quenching effect to occur, followed by the creation of calibration curves for olsalazine detection. Limits of detection (LOD) and quantification (LOQ) are established .

Results and Outcomes

The calibration curves for olsalazine were linear in the range of 1.0–10.0 μg/ml, with correlation coefficients of 0.9999. The LOD and LOQ were determined to be 53 and 104 ng/ml, respectively .

Anti-Tumor Effects in Colorectal Cancer

Scientific Field

Oncology

Application Summary

Olsalazine has been studied for its antitumor effects and preventive potential in colorectal cancer. It is hypothesized to interfere with cancer cell proliferation and survival through various molecular mechanisms .

Methods of Application

Research involves epidemiologic studies and clinical trials to evaluate the long-term use of olsalazine and its impact on colitis-associated colorectal cancer. Molecular mechanisms are explored through in vitro and in vivo models .

Results and Outcomes

Studies suggest that olsalazine has antiproliferative properties and can act through COX-independent pathways. It may contribute to chemoprevention in colorectal cancer by affecting pathways like Wnt/β-catenin .

Cooperative Carbon Dioxide Capture

Scientific Field

Environmental Science and Material Science

Application Summary

Olsalazine-based MOFs have been investigated for their potential in carbon dioxide capture, which is crucial for environmental applications .

Methods of Application

Diamine-appended Mg2(olz) frameworks are synthesized and tested for CO2 adsorption. The study involves determining site-specific binding enthalpies and analyzing the cooperative adsorption mechanism .

Results and Outcomes

The frameworks exhibited exceptional CO2 selectivities and high separation capacities. The step-shaped adsorption profiles indicated a unique cooperative adsorption mechanism, resulting in the formation of ammonium carbamate chains .

These applications highlight the versatility of olsalazine in various scientific fields, demonstrating its potential beyond its traditional use in treating gastrointestinal diseases. The outcomes from these studies contribute to the ongoing research and development of new therapeutic strategies and environmental solutions.

Building on the previous analysis, here’s an additional application of Olsalazine in scientific research:

Expanded Metal–Organic Frameworks (MOFs) for Gas Adsorption and Drug Delivery

Scientific Field

Material Science and Environmental Chemistry

Application Summary

Olsalazine has been used to synthesize a new series of mesoporous MOFs that are expanded analogues of the well-known M2(dobdc) materials. These frameworks exhibit high surface areas with large hexagonal pore apertures, making them suitable for gas adsorption and drug delivery .

Methods of Application

The MOFs are synthesized using olsalazine as a ligand, combined with metals such as Mg, Fe, Co, Ni, and Zn. The materials are characterized by variable temperature H2 adsorption isotherms and in situ infrared spectroscopy experiments to determine site-specific H2 binding enthalpies .

Results and Outcomes

The Mg2(olz) framework, in particular, demonstrated an 86% weight percentage of olsalazine and was able to release therapeutic components through dissolution under simulated physiological conditions. It also showed potential for encapsulating and releasing other therapeutics, such as phenethylamine (PEA), at different rates .

Safety And Hazards

Olsalazine may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

将来の方向性

Olsalazine is taken orally, usually twice a day after meals or with food . It is used for the maintenance of remission of ulcerative colitis in patients intolerant to sulfasalazine .

特性

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBDLJCYGRGAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6054-98-4 (di-hydrochloride salt)
Record name Olsalazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023391
Record name Olsalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon.
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Olsalazine

CAS RN

15722-48-2
Record name Olsalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15722-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olsalazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015722482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olsalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLSALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS5I8J03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Sodium salt decomposes at 240 °C
Record name Olsalazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olsalazine
Reactant of Route 2
Reactant of Route 2
Olsalazine
Reactant of Route 3
Reactant of Route 3
Olsalazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Olsalazine
Reactant of Route 5
Olsalazine
Reactant of Route 6
Reactant of Route 6
Olsalazine

Citations

For This Compound
6,290
Citations
AN Wadworth, A Fitton - Drugs, 1991 - Springer
… (1 to 4 g/ day) to patients with ulcerative colitis intraluminal concentrations of olsalazine and … along with olsalazine and olsalazine-O-sulphate. Patients treated with oral olsalazine 2g …
Number of citations: 109 link.springer.com
WS Selby, GD Barr, A Ireland, CH Mason… - Br Med J (Clin Res Ed …, 1985 - bmj.com
… two trials of olsalazine in patients with active ulcerative colitis. The first compared olsalazine given as an enema with a placebo preparation. The second compared oral olsalazine with …
Number of citations: 128 www.bmj.com
DES Campbell, T Berglindh - Scandinavian Journal of …, 1988 - Taylor & Francis
… of olsalazine. Almost the whole dose passes into the colon, where the olsalazine is … and pharmacological aspects, olsalazine is a safe drug, Olsalazine will present the colonic …
Number of citations: 22 www.tandfonline.com
S Meyers, DB Sachar, DH Present, HD Janowitz - Gastroenterology, 1987 - Elsevier
… olsalazine and 2 had diarrhea, one while on olsalazine and … To ascertain the efficacy of olsalazine sodium for treatment of … We compared oral olsalazine sodium at three different dose …
Number of citations: 127 www.sciencedirect.com
SC Truelove - Scandinavian Journal of Gastroenterology, 1988 - Taylor & Francis
… Olsalazine was developed to retain the property of … that, when given by mouth, olsalazine was poorly absorbed from the small … studies have been conducted with olsalazine, and they are …
Number of citations: 16 www.tandfonline.com
RA Van Hogezand - Scandinavian Journal of Gastroenterology, 1988 - Taylor & Francis
After a single dose of olsalazine, the maximum serum … During long-term ingestion of olsalazine, 1-4 weeks are … that olsalazine is rapidly sulphated into the metabolite, olsalazine-O-…
Number of citations: 19 www.tandfonline.com
DJ Hetzel, DJC Shearman, J Labrooy… - Scandinavian Journal …, 1988 - Taylor & Francis
… was also seen more often in olsalazine-treated patients. Plasma concentrations of olsalazine were significantly higher in patients who improved. Olsalazine showed an advantage over …
Number of citations: 28 www.tandfonline.com
A Ireland, CH Mason, DP Jewell - Gut, 1988 - gut.bmj.com
… blind, double dummy trialcomparing olsalazine 500 mg bd and … Olsalazine is of proven value in patients intolerant of SASP,7` … The aim of this study was to compare olsalazine with …
Number of citations: 103 gut.bmj.com
KA Kles, SR Vavricka, JR Turner… - Inflammatory bowel …, 2005 - academic.oup.com
… This study demonstrates that the azo-bond pro-drugs balsalazide, olsalazine, and sulfasalazine have similar effects on ion transport activity. This effect is not observed with mesalamine …
Number of citations: 23 academic.oup.com
K Ewe, V Eckardt, G Kanzler - Scandinavian Journal of …, 1988 - Taylor & Francis
… Olsalazine and sulphasalazine were similar in their therapeutic efficacy. Twelve patients … and 4 patients during olsalazine treatment (p
Number of citations: 24 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。